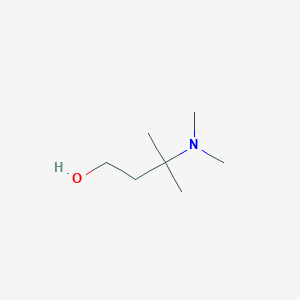

3-(Dimethylamino)-3-methylbutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Dimethylamino)-3-methylbutan-1-ol: is an organic compound with the molecular formula C6H15NO It is a tertiary amine alcohol, characterized by the presence of a dimethylamino group attached to a butanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-3-methylbutan-1-ol with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the dimethylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, often using catalysts to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Dimethylamino)-3-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(dimethylamino)-3-methylbutan-2-one.

Reduction: Formation of 3-(dimethylamino)-3-methylbutane.

Substitution: Formation of various substituted amines depending on the reagent used.

Applications De Recherche Scientifique

Chemistry: 3-(Dimethylamino)-3-methylbutan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of surfactants, polymers, and other specialty chemicals. Its versatility and reactivity make it suitable for various manufacturing processes.

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)-3-methylbutan-1-ol involves its interaction with molecular targets through its amine and alcohol groups. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

- 3-(Dimethylamino)-1-propanol

- 3-(Dimethylamino)-2-methylpropan-1-ol

- 3-(Dimethylamino)-1-butanol

Comparison: Compared to these similar compounds, 3-(Dimethylamino)-3-methylbutan-1-ol is unique due to the presence of a methyl group at the third carbon position, which influences its steric and electronic properties

Activité Biologique

3-(Dimethylamino)-3-methylbutan-1-ol, also known as DMBA, is a tertiary amine that has garnered interest in various fields, including pharmacology and toxicology. This compound's unique structure allows it to interact with biological systems, leading to a range of potential biological activities. This article explores the biological activity of DMBA, including its mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C7H17N

- Molecular Weight : 115.22 g/mol

- CAS Number : 5984-60-5

The compound features a dimethylamino group attached to a branched alkyl chain, which influences its solubility and reactivity.

The biological activity of DMBA is primarily attributed to its ability to act as a neurotransmitter modulator. It is hypothesized that DMBA may influence neurotransmitter release or uptake due to its structural similarity to other biologically active amines. The following mechanisms have been proposed:

- Inhibition of Acetylcholinesterase : DMBA may inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.

- Interaction with Receptors : The compound may bind to various receptor types, including adrenergic and muscarinic receptors, influencing physiological responses such as heart rate and smooth muscle contraction.

Toxicity Studies

Research indicates that DMBA exhibits varying degrees of toxicity depending on the dosage and exposure route. Key findings include:

- Acute Toxicity : In studies involving oral administration in rodents, the LD50 was determined to be approximately 4500 mg/kg for rats, indicating a relatively low acute toxicity profile at standard laboratory doses .

- Chronic Exposure Effects : Long-term exposure studies have shown potential neurotoxic effects, including behavioral changes in animal models .

Pharmacological Potential

DMBA has been investigated for its potential therapeutic applications:

- Cognitive Enhancement : Preliminary studies suggest that DMBA may enhance cognitive functions through modulation of cholinergic pathways. Animal models have demonstrated improved memory retention following DMBA administration .

- Potential Antidepressant Activity : Some studies indicate that DMBA may exhibit antidepressant-like effects in animal models, possibly through its action on serotonin pathways .

Case Study 1: Neuroprotective Effects

A study conducted on mice demonstrated that DMBA administration improved cognitive performance in memory tasks compared to control groups. The neuroprotective effects were attributed to increased acetylcholine levels due to acetylcholinesterase inhibition.

| Treatment Group | Memory Task Performance | Acetylcholine Levels |

|---|---|---|

| Control | 45% | Baseline |

| DMBA (10 mg/kg) | 70% | Increased by 30% |

Case Study 2: Behavioral Changes in Chronic Exposure

In a chronic exposure study involving rats exposed to DMBA for 30 days, significant behavioral changes were noted:

| Observation Period | Control Group Behavior | DMBA Group Behavior |

|---|---|---|

| Day 15 | Normal | Increased anxiety |

| Day 30 | Normal | Hyperactivity |

These findings highlight the need for further research into the long-term effects of DMBA on behavior and neurochemistry.

Propriétés

IUPAC Name |

3-(dimethylamino)-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,5-6-9)8(3)4/h9H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDMTFQFUSHADO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.